1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Descripción
This compound features a hybrid structure combining a 1,2,3-triazole core linked to a thiophene-hydroxyethyl moiety and a 1-methyl-benzimidazolylmethyl carboxamide group. The presence of the thiophene ring and benzimidazole moiety enhances π-π stacking and hydrogen-bonding interactions, which are critical for target binding .
Propiedades
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[(1-methylbenzimidazol-2-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-23-14-6-3-2-5-12(14)20-17(23)9-19-18(26)13-10-24(22-21-13)11-15(25)16-7-4-8-27-16/h2-8,10,15,25H,9,11H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWTLMCWILXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN(N=N3)CC(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Analogues Identified in Literature
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (Compound 3, )
- Structural Differences : Replaces the triazole-thiophene-hydroxyethyl group with a thiazole-trifluoromethoxybenzamide system.
- Synthesis : Achieved via HBTU-mediated coupling in DMF (64% yield) .
- Bioactivity : Exhibits inhibitory activity against undisclosed targets, likely due to the electron-withdrawing CF₃O group enhancing binding affinity.
1-{(1-(2-Substituted Benzyl)-1H-Benzo[d]imidazol-2-yl)Methyl}-3-Arylthioureas (Compounds 3a-p, )
- Structural Differences : Substitutes the triazole-carboxamide with a thiourea linker and varies benzyl substituents.
- Bioactivity : Compounds 3g, 3l, and 3o show potent anticonvulsant activity in MES and PTZ models, outperforming phenytoin .
2-((1,5-Bis(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide (Compound 8, )
- Structural Differences : Uses a bis-methoxyphenylimidazole-thioacetamide scaffold instead of the triazole-thiophene system.
- Synthesis : Synthesized via nucleophilic substitution (Method D) with K₂CO₃ catalysis .
Physicochemical and Spectroscopic Properties
Notes:
- The target compound’s spectral data (e.g., ¹H-NMR) aligns with benzimidazole and triazole proton environments observed in analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
